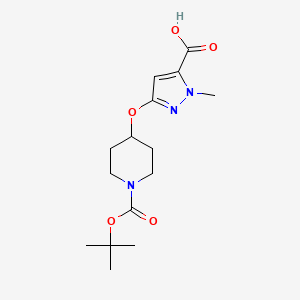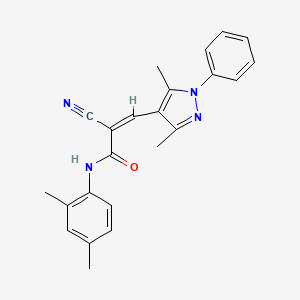![molecular formula C13H16N2O3S B2694546 4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine CAS No. 863001-46-1](/img/structure/B2694546.png)
4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains a morpholine ring and a benzo[d]thiazole ring, which are connected by a single bond. The benzo[d]thiazole ring is substituted with two methoxy groups at the 4th and 7th positions .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its functional groups. It likely has a planar structure due to the presence of the aromatic benzo[d]thiazole ring .Aplicaciones Científicas De Investigación
Fluorescence Cell Imaging
- Scientific Field : Biochemistry and Cell Biology .
- Application Summary : A series of fluorescent 2,1,3-benzothiadiazole derivatives with various N-substituents in the 4-position was synthesized and photophysically characterized in various solvents . Among these, “4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine” emerged as an excellent fluorescent probe for imaging lipid droplets in cancer cells .
- Methods of Application : The compound was synthesized and photophysically characterized in various solvents. It was then used as a fluorescent probe to image lipid droplets in cancer cells .
- Results or Outcomes : The compound showed a high specificity for lipid droplets in cancer cells. A correlation between the compound’s high lipophilicity and lipid droplet specificity was found, with log P ≥ 4 being characteristic for lipid droplet accumulation .
Porphyrin-based Covalent Organic Frameworks
- Scientific Field : Biomaterials Science .
- Application Summary : Porphyrin-based covalent organic frameworks (COFs) are a class of highly functional porous materials composed of lightweight elements interconnected by covalent bonds . They have diversified applications, particularly in the realm of biology .
- Methods of Application : This involves the synthesis and modulation strategies employed in the development of porphyrin-based COFs .
- Results or Outcomes : The unique optical, electrical, and biochemical properties inherent to porphyrin molecules endow these COFs with diversified applications .
Layered Double Hydroxides
- Scientific Field : Chemical Society Reviews .
- Application Summary : Layered double hydroxides (LDHs) have found many applications as stable and recyclable heterogeneous catalysts or catalyst supports for a variety of reactions .
- Methods of Application : This involves the flexible tunability and uniform distribution of metal cations in the brucite-like layers and the facile exchangeability of intercalated anions .
- Results or Outcomes : LDHs have found many applications as stable and recyclable heterogeneous catalysts or catalyst supports for a variety of reactions .
Porphyrin-based Covalent Organic Frameworks
- Scientific Field : Biomaterials Science .
- Application Summary : Porphyrin-based covalent organic frameworks (COFs) are a class of highly functional porous materials composed of lightweight elements interconnected by covalent bonds . They have diversified applications, particularly in the realm of biology .
- Methods of Application : This involves the synthesis and modulation strategies employed in the development of porphyrin-based COFs .
- Results or Outcomes : The unique optical, electrical, and biochemical properties inherent to porphyrin molecules endow these COFs with diversified applications .
Layered Double Hydroxides
- Scientific Field : Chemical Society Reviews .
- Application Summary : Layered double hydroxides (LDHs) have found many applications as stable and recyclable heterogeneous catalysts or catalyst supports for a variety of reactions .
- Methods of Application : This involves the flexible tunability and uniform distribution of metal cations in the brucite-like layers and the facile exchangeability of intercalated anions .
- Results or Outcomes : LDHs have found many applications as stable and recyclable heterogeneous catalysts or catalyst supports for a variety of reactions .
Propiedades
IUPAC Name |
4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-16-9-3-4-10(17-2)12-11(9)14-13(19-12)15-5-7-18-8-6-15/h3-4H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFIBKYMPDNCJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

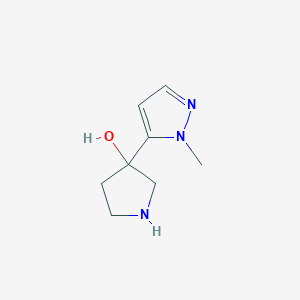
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2694466.png)
![6-Bromo-1-chloropyrrolo[1,2-a]pyrazine](/img/structure/B2694470.png)
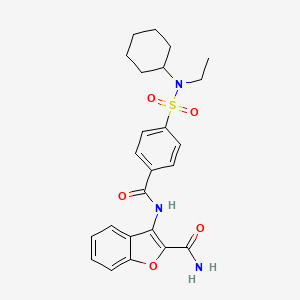
![[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2694472.png)

![4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2694475.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate](/img/structure/B2694477.png)
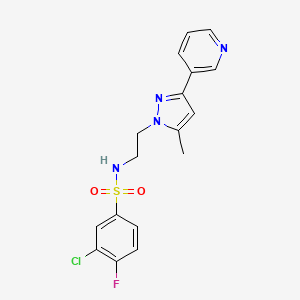
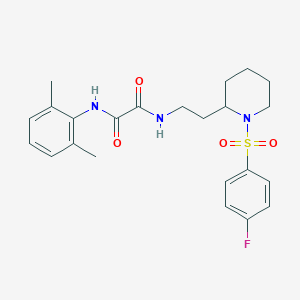
![4-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one](/img/structure/B2694481.png)
![7-(4-Methoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2694482.png)
